molecular formula C12H10BrN3S B14548316 N-(2-Bromophenyl)-N'-pyridin-2-ylthiourea CAS No. 61966-20-9

N-(2-Bromophenyl)-N'-pyridin-2-ylthiourea

Cat. No.: B14548316
CAS No.: 61966-20-9
M. Wt: 308.20 g/mol
InChI Key: KDYIRAKIWPYUBU-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-N’-pyridin-2-ylthiourea is an organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a bromophenyl group attached to one nitrogen atom and a pyridinyl group attached to the other nitrogen atom of the thiourea moiety. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-N’-pyridin-2-ylthiourea typically involves the reaction of 2-bromophenyl isothiocyanate with 2-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N-(2-Bromophenyl)-N’-pyridin-2-ylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-N’-pyridin-2-ylthiourea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles.

    Oxidation and Reduction: The thiourea moiety can undergo oxidation to form sulfinyl or sulfonyl derivatives.

    Complexation: The pyridinyl group can coordinate with metal ions to form metal complexes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Complexation: Metal salts like copper(II) chloride or nickel(II) acetate are used in the presence of coordinating solvents like ethanol or acetonitrile.

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation: Products include sulfinyl and sulfonyl derivatives.

    Complexation: Metal complexes with varying stoichiometries depending on the metal ion and reaction conditions.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-N’-pyridin-2-ylthiourea involves its interaction with specific molecular targets. In antimicrobial and anticancer applications, the compound is believed to inhibit enzymes involved in critical cellular processes. The bromophenyl and pyridinyl groups enhance its binding affinity to the active sites of these enzymes, leading to the inhibition of their activity and subsequent cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)-N’-pyridin-2-ylthiourea
  • N-(2-Chlorophenyl)-N’-pyridin-2-ylthiourea
  • N-(2-Bromophenyl)-N’-pyridin-4-ylthiourea

Uniqueness

N-(2-Bromophenyl)-N’-pyridin-2-ylthiourea is unique due to the specific positioning of the bromine atom and the pyridinyl group, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom in the ortho position relative to the thiourea moiety enhances its ability to participate in substitution reactions and form stable metal complexes.

Properties

CAS No.

61966-20-9

Molecular Formula

C12H10BrN3S

Molecular Weight

308.20 g/mol

IUPAC Name

1-(2-bromophenyl)-3-pyridin-2-ylthiourea

InChI

InChI=1S/C12H10BrN3S/c13-9-5-1-2-6-10(9)15-12(17)16-11-7-3-4-8-14-11/h1-8H,(H2,14,15,16,17)

InChI Key

KDYIRAKIWPYUBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=N2)Br

Origin of Product

United States

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